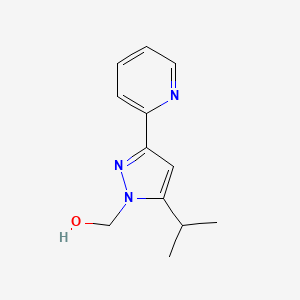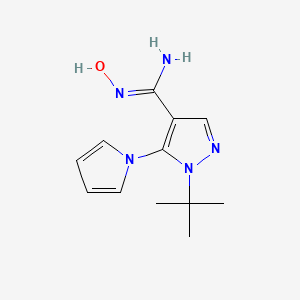
1-tert-butyl-N'-hydroxy-5-pyrrol-1-ylpyrazole-4-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-butyl-N’-hydroxy-5-pyrrol-1-ylpyrazole-4-carboximidamide is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is notable for its unique structure, which includes a tert-butyl group, a hydroxy group, and a pyrrol-1-yl substituent on the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl-N’-hydroxy-5-pyrrol-1-ylpyrazole-4-carboximidamide typically involves multi-step organic reactions. One common method includes the condensation of tert-butyl hydrazine with a suitable diketone to form the pyrazole ring. This is followed by the introduction of the pyrrol-1-yl group through a substitution reaction. The hydroxy group is then added via a hydroxylation reaction, and the carboximidamide group is introduced through a reaction with an appropriate amine.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure high purity and minimize by-products. The process is typically scaled up to meet industrial demands while maintaining stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-tert-butyl-N’-hydroxy-5-pyrrol-1-ylpyrazole-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carboximidamide group can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2) under acidic or basic conditions.
Major Products:
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various alkyl or aryl derivatives.
Scientific Research Applications
1-tert-butyl-N’-hydroxy-5-pyrrol-1-ylpyrazole-4-carboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 1-tert-butyl-N’-hydroxy-5-pyrrol-1-ylpyrazole-4-carboximidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in research.
Comparison with Similar Compounds
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- 4-(tert-butyl)-1H-pyrrol-3-ylmethanone
- 3(5)-amino-5(3)-hydroxy pyrazoles
Uniqueness: 1-tert-butyl-N’-hydroxy-5-pyrrol-1-ylpyrazole-4-carboximidamide stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both a hydroxy group and a carboximidamide group on the pyrazole ring is particularly rare, making this compound a valuable subject of study in various fields.
Properties
Molecular Formula |
C12H17N5O |
|---|---|
Molecular Weight |
247.30 g/mol |
IUPAC Name |
1-tert-butyl-N'-hydroxy-5-pyrrol-1-ylpyrazole-4-carboximidamide |
InChI |
InChI=1S/C12H17N5O/c1-12(2,3)17-11(16-6-4-5-7-16)9(8-14-17)10(13)15-18/h4-8,18H,1-3H3,(H2,13,15) |
InChI Key |
PYNNYQUSRFTXPG-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)N1C(=C(C=N1)/C(=N/O)/N)N2C=CC=C2 |
Canonical SMILES |
CC(C)(C)N1C(=C(C=N1)C(=NO)N)N2C=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


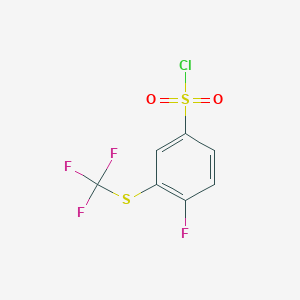
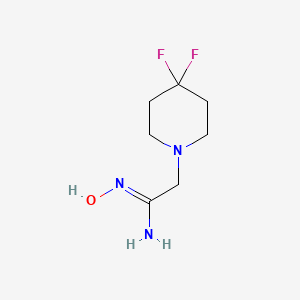
![2-ethylbutyl (2R)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B13428502.png)
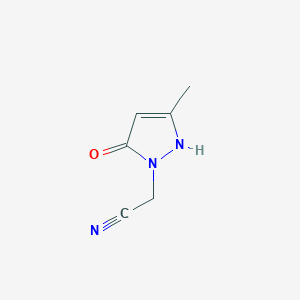
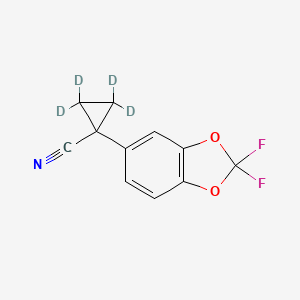
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-4-methyl-5-(5-nitro-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13428519.png)
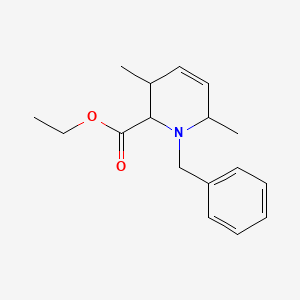
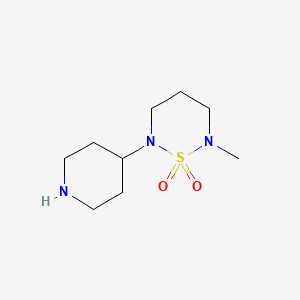
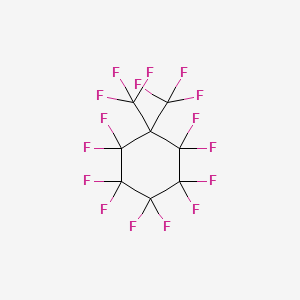
![2-[1,1,2,2-Tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]phenol](/img/structure/B13428540.png)

![1-isopropyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13428563.png)
![(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-hydroxybut-2-enamide](/img/structure/B13428564.png)
